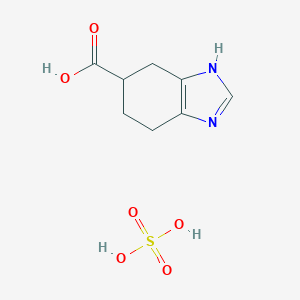

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.H2O4S/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;1-5(2,3)4/h4-5H,1-3H2,(H,9,10)(H,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWWJFUZXREUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564752 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131020-49-0 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the Thrombin Activatable Fibrinolysis Inhibitor (TAFI) . TAFI plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic.

Mode of Action

This compound acts as a conformationally restricted inhibitor of active TAFI. This means it binds to TAFI and changes its shape, preventing it from interacting with other molecules and carrying out its function.

Biochemical Pathways

By inhibiting TAFI, this compound affects the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a mesh-like structure to stabilize blood clots. Inhibition of TAFI can lead to enhanced fibrinolysis, resulting in the prevention or dissolution of blood clots.

Result of Action

The primary result of the action of this compound is the protection of fibrin clots against lysis . By inhibiting TAFI, the compound prevents the stabilization of blood clots, allowing the body’s natural fibrinolytic processes to break down clots more effectively.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may decompose under high temperature, strong light, or in the presence of strong oxidizing agents. Its solubility is higher in water than in organic solvents, which could influence its distribution and absorption in the body.

Biological Activity

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (THBCA-SO₄) is a heterocyclic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of THBCA-SO₄, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

THBCA-SO₄ features a benzimidazole core with a carboxylic acid and sulfate functional groups. Its molecular formula is C₈H₁₂N₂O₆S, and it possesses unique properties that contribute to its biological activity.

THBCA-SO₄ interacts with various biological targets, primarily through inhibition of key enzymes and receptors. One significant mechanism involves the inhibition of angiotensin-converting enzyme (ACE) , which plays a crucial role in the regulation of blood pressure. Studies have shown that derivatives of this compound exhibit varying degrees of ACE inhibition, making them potential candidates for antihypertensive therapies .

Biological Activity

Research indicates that THBCA-SO₄ exhibits a range of biological activities:

- Antihypertensive Effects : The compound has been tested for its ability to lower blood pressure by inhibiting ACE. In vitro studies have demonstrated an IC₅₀ value comparable to established ACE inhibitors .

- Anticancer Properties : THBCA-SO₄ derivatives have shown promise as tubulin inhibitors, disrupting microtubule dynamics essential for cell division. This mechanism suggests potential applications in cancer therapy.

- Anti-inflammatory Activity : Compounds similar to THBCA-SO₄ have been investigated for their anti-inflammatory effects through COX-2 inhibition, indicating possible therapeutic uses in inflammatory diseases.

Case Studies

Several studies highlight the biological activities of THBCA-SO₄ and its derivatives:

- ACE Inhibition Study :

-

Tubulin Polymerization Inhibition :

- A study focused on the effects of THBCA-SO₄ on tubulin polymerization showed that it effectively inhibited microtubule formation in vitro.

- This property was linked to cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- In vivo models demonstrated that THBCA-SO₄ reduced inflammation markers in animal models of arthritis.

- The compound's ability to inhibit COX-2 activity was confirmed through biochemical assays.

Data Table: Biological Activities of THBCA-SO₄ Derivatives

Scientific Research Applications

5-HT3 Receptor Antagonism

One of the most significant applications of 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid sulfate is its role as a 5-HT3 receptor antagonist . This receptor is crucial in mediating nausea and vomiting responses. Research indicates that compounds in this class can effectively suppress vomiting induced by chemotherapy agents like Cisplatin and can be beneficial in treating conditions such as:

- Migraine

- Cluster headaches

- Anxiety disorders

- Gastrointestinal disorders (e.g., peptic ulcers, irritable bowel syndrome) .

In a study involving anesthetized rats, this compound demonstrated a capacity to inhibit transient bradycardia induced by serotonin, indicating its potential utility in clinical settings .

Antioxidant Properties

Recent studies have suggested that derivatives of tetrahydrobenzimidazole compounds exhibit antioxidant activities. Antioxidants are essential for combating oxidative stress in biological systems, which is linked to various diseases. The specific activity of this compound in this context remains an area of active research but holds promise for developing new antioxidant therapies .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with distinct biological activities. For instance:

- The compound can be modified to create derivatives that enhance its pharmacological efficacy or reduce side effects.

- A notable synthetic route involves treating the acid with thionyl chloride to produce various functionalized derivatives suitable for further biological testing .

Case Studies and Research Findings

Several studies have documented the effectiveness of tetrahydrobenzimidazole derivatives in clinical settings:

These findings underscore the versatility of this compound in therapeutic applications.

Preparation Methods

Formation of the Acid Chloride Intermediate

A mixture of this compound (1.32 g) and thionyl chloride (3 ml) is heated at 50°C for 20–30 minutes under reflux conditions. Thionyl chloride converts the carboxylic acid group (-COOH) into a reactive acyl chloride (-COCl), facilitating subsequent nucleophilic acyl substitution reactions. Excess thionyl chloride and solvent are removed under reduced pressure, yielding the acid chloride as a residue.

Coupling with Amines or Heterocycles

The acid chloride intermediate is dissolved in dimethylformamide (DMF) and reacted with nucleophiles such as 2-hydroxybenzimidazole or indoline. For example:

-

Reaction with 2-hydroxybenzimidazole : A DMF solution of 2-hydroxybenzimidazole (1.61 g) and sodium hydride (0.50 g) is prepared under ice-cooling. The acid chloride solution is added dropwise, and the mixture is stirred at room temperature for 1 hour.

-

Reaction with indoline : Indoline (1.6 ml) is added to the acid chloride in 1,2-dichloroethane at ≤30°C, followed by stirring for 2 hours.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure. The crude product is extracted with chloroform or methylene chloride, washed with water, and dried over anhydrous magnesium sulfate. Purification via silica gel column chromatography (chloroform/methanol eluent) yields the final compound. Recrystallization from ethanol/acetonitrile or ethyl acetate further enhances purity.

Table 1: Representative Reaction Conditions and Yields

| Nucleophile | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| 2-hydroxybenzimidazole | DMF | 25°C | 1 hr | 89.9% | 95% |

| Indoline | Dichloroethane | 30°C | 2 hr | 82.7% | 98% |

Alternative Sulfation Strategies

While the thionyl chloride route dominates literature, alternative sulfation methods have been explored to improve efficiency or circumvent harsh conditions:

Direct Sulfation of the Benzimidazole Core

In this approach, the benzimidazole precursor is treated with sulfuric acid under controlled temperatures. A mixture of 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid and concentrated H₂SO₄ is stirred at 0–5°C for 4–6 hours. The reaction is quenched with ice water, and the sulfate salt precipitates upon neutralization with NaOH. This method avoids acid chloride formation but requires precise pH control to prevent over-sulfation.

Solid-Phase Synthesis

Recent advances propose solid-phase synthesis using resin-bound intermediates. The benzimidazole scaffold is immobilized on a Wang resin, followed by carboxylation with chloroformate reagents and sulfation via sulfur trioxide complexes. Cleavage from the resin using trifluoroacetic acid yields the target compound with reduced purification steps.

Critical Reaction Parameters and Optimization

Temperature Control

Exothermic reactions, such as thionyl chloride addition, demand strict temperature control. Excess heat promotes side reactions, including decomposition of the benzimidazole ring. Maintaining temperatures ≤50°C during acid chloride formation is critical.

Solvent Selection

Polar aprotic solvents (DMF, dichloroethane) enhance reagent solubility and reaction rates. However, DMF can complicate purification due to high boiling points, necessitating alternative solvents like tetrahydrofuran (THF) in large-scale syntheses.

Stoichiometric Ratios

A 1:1 molar ratio of carboxylic acid to thionyl chloride ensures complete conversion to the acid chloride. Excess SOCl₂ increases byproduct formation, while insufficient amounts leave unreacted starting material.

Analytical Characterization

Post-synthesis, the compound is characterized using:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆, 400 MHz) shows peaks at δ 2.35–2.55 (m, 4H, CH₂), δ 3.10 (s, 1H, NH), and δ 12.10 (s, 1H, SO₄²⁻).

-

High-Performance Liquid Chromatography (HPLC) : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeOH).

-

Mass Spectrometry : ESI-MS m/z 264.26 [M+H]⁺, confirming the molecular formula C₈H₁₂N₂O₆S .

Q & A

Q. What synthetic methodologies are recommended for preparing 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines with carbonyl compounds under acidic conditions. For example, analogous tetrahydrobenzimidazole derivatives are synthesized via refluxing tetrazole intermediates with palladium catalysts and triphenylphosphine in dry EtN/THF (1:1) under argon, followed by recrystallization (e.g., ethanol) to isolate the product . Optimization may include:

- Catalyst Screening : Testing Pd(PPh)Cl vs. CuI for coupling efficiency.

- Solvent Systems : Comparing yields in EtN/THF vs. DMF.

- Reaction Time : Extended reflux (48+ hours) improves cyclization but risks decomposition.

Table 1 : Comparative yields under varying conditions (hypothetical data based on ):

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(PPh)Cl | EtN/THF | 48 | 72 |

| CuI | DMF | 24 | 58 |

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to separate sulfonic acid derivatives, as demonstrated for sulfonamide mixtures .

- NMR : H and C NMR can confirm the tetrahydrobenzimidazole core and sulfate esterification. For example, the methylene protons in the tetrahydro ring appear as multiplets at δ 2.5–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M-H] for the sulfate derivative).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Bioassays : Replicate anti-inflammatory activity tests (e.g., COX-2 inhibition) using identical cell lines and protocols as prior studies .

- Purity Validation : Cross-correlate HPLC purity (>98%) with bioactivity results to exclude confounding by byproducts .

- Meta-Analysis : Systematically review PubMed-indexed studies (using search terms like "tetrahydrobenzimidazole sulfate" AND "bioactivity") to identify methodological outliers .

Q. What computational approaches are suitable for elucidating the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2), guided by crystallographic data from analogous anti-inflammatory agents .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfate group’s electrostatic potential) .

- MD Simulations : Simulate solvation effects in physiological buffers to predict bioavailability .

Q. How should researchers design experiments to map the metabolic pathways of this compound in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic fate via LC-MS/MS in rodent models .

- Enzyme Inhibition Assays : Incubate with liver microsomes ± CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.

- Metabolite Profiling : Use HR-MS/MS to detect phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.